1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone
Overview
Description
1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone is an organic compound with the molecular formula C9H8BrClO2. This compound is characterized by the presence of a bromo and methoxy group on a phenyl ring, along with a chloroethanone moiety. It is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of various chemical products and materials.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Mechanism of Action
Target of Action
Similar organohalogen compounds have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (ache) and carbonic anhydrase (ca) . These enzymes play crucial roles in neurotransmission and pH regulation in the body, respectively .
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, organohalogen compounds participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The inhibition of ache and ca by similar compounds can affect neurotransmission and intracellular ph regulation, respectively . These changes can have downstream effects on various physiological processes.
Pharmacokinetics
A related compound, 1-(3-bromo-4-methoxyphenyl)ethanone, has been predicted to have high gastrointestinal absorption and to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound.
Result of Action
The inhibition of ache and ca by similar compounds can lead to changes in neurotransmission and intracellular ph regulation, respectively . These changes can potentially affect various physiological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone. For instance, the SM cross-coupling reaction, in which similar compounds participate, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the presence of various functional groups and reaction conditions.
Preparation Methods
The synthesis of 1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-(3-Bromo-4-methoxyphenyl)-2-chloroethanone can be compared with similar compounds such as:
1-(3-Bromo-4-methoxyphenyl)ethanone: Lacks the chloro group, leading to different reactivity and applications.
1-(3-Bromo-4-methoxyphenyl)-2-bromoethanone: Contains a bromo group instead of a chloro group, affecting its chemical behavior.
1-(3-Bromo-4-methoxyphenyl)-2-iodoethanone:
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-2-chloroethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(4-7(9)10)8(12)5-11/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBHPFFPACVVLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368915 | |
Record name | 1-(3-bromo-4-methoxyphenyl)-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3114-09-8 | |
Record name | 1-(3-bromo-4-methoxyphenyl)-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.